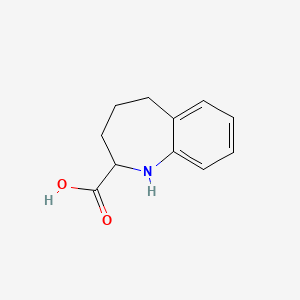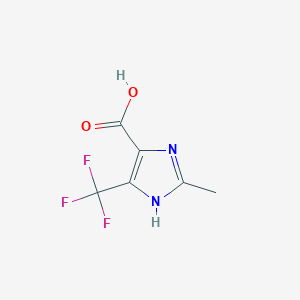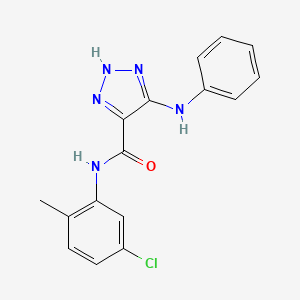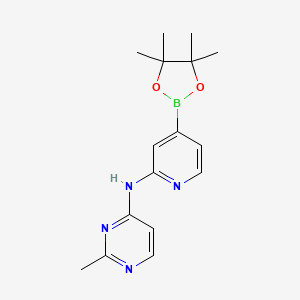![molecular formula C25H30N2O2 B2906856 N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2198589-43-2](/img/structure/B2906856.png)
N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as DPP-4 inhibitor, is a class of drugs used to treat type 2 diabetes mellitus. This compound inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme, which plays a crucial role in glucose metabolism.
作用機序
N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors work by inhibiting the N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide enzyme, which is responsible for the degradation of incretin hormones. GLP-1 and GIP are secreted by the intestine in response to food intake and stimulate insulin secretion from the pancreas. By inhibiting N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors increase the levels of GLP-1 and GIP, which results in increased insulin secretion and improved glucose control.
Biochemical and Physiological Effects:
N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors have been shown to improve glycemic control in patients with type 2 diabetes mellitus. In addition, these drugs have been found to have beneficial effects on cardiovascular function, inflammation, and oxidative stress. N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors have also been shown to improve beta-cell function and increase insulin sensitivity.
実験室実験の利点と制限
N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors have several advantages for lab experiments. These drugs are easy to administer and have a well-established safety profile. In addition, N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors have been extensively studied in preclinical and clinical trials, which makes them a reliable tool for research. However, N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors have several limitations for lab experiments. These drugs can interact with other medications and may have off-target effects. In addition, N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors may have different effects in different animal models, which can make it difficult to extrapolate results to humans.
将来の方向性
There are several future directions for research on N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors. One area of interest is the use of combination therapy with other drugs such as metformin and sulfonylureas. Another area of interest is the development of new N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors with improved pharmacokinetic and pharmacodynamic properties. In addition, there is a need for more research on the long-term effects of N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors on cardiovascular function, beta-cell function, and insulin sensitivity. Finally, there is a need for more research on the effects of N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors in different patient populations such as the elderly and those with comorbidities.
Conclusion:
In conclusion, N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors have shown great promise in the treatment of type 2 diabetes mellitus. These drugs improve glycemic control by inhibiting the N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide enzyme and increasing the levels of incretin hormones such as GLP-1 and GIP. N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors have also been found to have beneficial effects on cardiovascular function, inflammation, and oxidative stress. Despite their limitations, N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors remain a valuable tool for research and have several future directions for development and investigation.
合成法
The synthesis of N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors involves the use of various chemical reactions and techniques. The most common method is the condensation reaction between an amine and a carboxylic acid derivative. The reaction is usually carried out under acidic or basic conditions to obtain the desired product. The purity and yield of the product can be improved by using chromatography techniques.
科学的研究の応用
N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes mellitus. These drugs have been shown to improve glycemic control by reducing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). In addition, N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors have been found to have beneficial effects on cardiovascular function, inflammation, and oxidative stress.
特性
IUPAC Name |
N-[2-(2,6-dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-4-23(28)27-17-14-25(15-18-27,21-11-6-5-7-12-21)24(29)26-16-13-22-19(2)9-8-10-20(22)3/h4-12H,1,13-18H2,2-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKACJYPPJBDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCNC(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2906773.png)

![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2906775.png)
![Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)benzoate](/img/structure/B2906776.png)





![1-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2906790.png)
![3-[3-({2-[(3-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2906791.png)
![N-(3-chloro-4-fluorobenzyl)-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2906793.png)

